molecular formula C16H12Cl2N4O4 B1360021 Pigment yellow 3 CAS No. 6486-23-3

Pigment yellow 3

Cat. No. B1360021
CAS RN: 6486-23-3
M. Wt: 395.2 g/mol
InChI Key: QTSNFLIDNYOATQ-UHFFFAOYSA-N
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Description

Pigment Yellow 3 is a greenish shade yellow pigment, semi-transparent, having good resistance and high color strength . It is suitable for use in water-based paints, water-based inks, and industrial paints .


Synthesis Analysis

A new type of near-infrared (NIR) reflective yellow pigment with a general formula of [(Li 0.4 RE 0.6 Al 0.6) x/2 Bi 1–x] [Mo x V 1–x]O 4 was prepared by a solid-phase reaction calcined at a high temperature of 700 °C .


Molecular Structure Analysis

The X-ray crystal structure of C.I. Pigment Yellow 12, 2,2′-[(3,3′-dichloro[1,1′-biphenyl]-4,4′-diyl)bis(azo)bis[3-oxo-N-phenylbutanamide], is described .


Chemical Reactions Analysis

Pigment Yellow 3 is produced through various reactions. For example, solid-state reactions (roasting process) are used for red, black, and brown pigments. Precipitation reactions (Penniman–Zoph process, scrap process) are used for yellow, red, orange, and black pigments .


Physical And Chemical Properties Analysis

Pigment Yellow 3 appears as a yellow powder with a density of 1.6 g/cm3 . It has an oil absorption rate of 25-60 ml/100g and a pH value of 6.0-7.5 . It is insoluble in water .

Scientific Research Applications

Extraction and Characterization of Yellow Pigments

  • Extraction Techniques : A study on extracting yellow pigment from Tangerine peel showed that ethanol is an effective solvent. Optimal conditions included a pH value of 3, ethanol density of 50%, temperature of 60°C, and extraction time of 60 minutes. This pigment exhibited a maximum absorption wavelength of 360 nm, indicating its potential for scientific and industrial applications (Zhou Dan, 2008).

  • Characterization of Pigments from Microorganisms : Research on marine soil microorganisms isolated three types of pigments, including a yellow pigment from Xanthomonas sp. These pigments were characterized using UV-Visible spectrophotometry and GC/MS analysis, revealing their potential for antimicrobial, antioxidant, and anticancer applications. The yellow pigment specifically showed promise for use as a natural colorant in food products and cloth dyeing (P. Selvi & P. Iyer, 2018).

Development of New Yellow Pigments

  • CeO2–ZrO2 Based Pigments : A study introduced Ce 1− x Zr x Bi y O 2− y /2 solid solutions as new inorganic yellow pigments. These pigments absorb ultraviolet and visible light under 500 nm, resulting in a brilliant yellow color. They are considered ecological materials due to their composition of non-toxic elements, making them safe alternatives for use in paints, inks, plastics, and ceramics (S. Furukawa, T. Masui, & N. Imanaka, 2008).

  • building roof materials due to their thermal and chemical stability, in addition to their aesthetic appeal (Lili Liu, A. Han, M. Ye, & Minchun Zhao, 2015).

Historical and Cultural Aspects of Yellow Pigments

  • Pigments in South American Painting : A multidisciplinary study involving chemists and art historians analyzed yellow pigments used in 29 paintings from the highlands of Peru during the colonial period (1610–1780). The study revealed insights into the recipes for color preparation followed by artists in big workshops of Cusco and cities of Alto Peru, highlighting the historical significance of yellow pigments in art and culture (A. Seldes et al., 2002).

Nutritional and Agricultural

  • Pigments in Durum Wheat : The color of durum wheat grain, a staple food for humans, is primarily due to yellow pigments such as carotenoids. These pigments not only provide aesthetic value but also have significant implications for the marketing and nutritional value of durum wheat products. Their presence indicates health benefits, such as decreased risks of certain diseases, making them an important trait in breeding programs aimed at enhancing the nutritional value of wheat grain (D. B. M. Ficco et al., 2014).

Environmental Applications

  • Novel Environment-Friendly Yellow Pigments : Research into environment-friendly yellow pigments based on praseodymium(III) tungstate revealed that doping with trivalent Ce3+ ions resulted in brilliant yellow hues. These pigments exhibited high color durability and resistance to light and acid/base solutions, showing potential for use as safe, non-toxic colorants in various industries (B. Bae, S. Tamura, & N. Imanaka, 2017).

Biological and Ecological Studies

  • Carotenoid Pigments in Animals : A study described a simple chemical test for behavioral ecologists to determine the presence of carotenoid pigments in animal tissues. This research provides valuable information about the costs and benefits of bright coloration in animals and helps in understanding the types of pigments that generate animal colors in various ecological contexts (K. McGraw, J. Hudon, G. Hill, & R. Parker, 2005).

Safety And Hazards

When handling Pigment Yellow 3, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Microbial pigments, including yellow pigments, are gaining attention due to their applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities. This indicates that future generations will depend on microbial pigments over synthetic colorants for sustainable livelihood .

properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNFLIDNYOATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863873
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Product Name

Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxo-

CAS RN

6486-23-3
Record name Pigment Yellow 3
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Record name Pigment Yellow 3
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Record name Pigment yellow 3
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide
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Record name PIGMENT YELLOW 3
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Synthesis routes and methods

Procedure details

8.62 g of p-chloro-o-nitroaniline, 10.89 g of acetoacet-o-chloroanilide, 2.36 g of α-chloroacetic acid and 50 ml of 2-ethylhexanoic acid are stirred at 600 rpm for 1 hour in a 1/2 liter grinding pot containing 200 g of 2-3 mm diameter glass beads. The temperature reaches 26° C. 4.14 g of sodium nitrite are added and stirring continued. As pigment formation commences and the grinding viscosity increases, 25 ml portions of 2-ethylhexanoic acid are added after 2 and 5 minutes. A maximum temperature of 36° C. is obtained after 16 minutes, and after 1 hour, at a temperature of 32° C., aqueous ammonia solution is added and the pigment product recovered, washing well with hot water at the filtration stage. The C.I. Pigment Yellow 3 product, obtained in a yield of 17.84 g (90.3% of theory) is approximately 20% stronger and slightly redder than the corresponding product prepared by conventional aqueous coupling, when dispersed in a decorative alkyd paint system.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
A Whitaker - Zeitschrift für Kristallographie-Crystalline Materials, 1983 - degruyter.com
… In these circumstances it was decided to determine the crystal structure of another pigment of this group; CI Pigment Yellow 3 was chosen because of its commercial importance. …
Number of citations: 34 www.degruyter.com
A Whitaker - Journal of the Society of Dyers and Colourists, 1983 - Wiley Online Library
The single‐crystal data and X‐ray powder pattern are reported for CI Pigment Yellow 3 (α‐[1‐hydroxyethyl‐idene] acet‐2‐chloro‐anilide‐α‐azo‐ [4′‐chloro‐2′‐nitrobenzene]). The …
Number of citations: 9 onlinelibrary.wiley.com
AA Degtyarev, DP Rostova, TP D'yachkova… - Russian Journal of …, 2023 - Springer
… The aim of this study was to model the spectrum of the pigment Yellow 3 to determine the effect of chromophore and auxochrome groups upon excitation of the molecule and to assess …
Number of citations: 0 link.springer.com
A Whitaker, NPC Walker - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
… This is similar to CI Pigment Yellow 3 (Whitaker, 1983a) where the molecules are held in sheets by intermolecular hydrogen bonds of length 3.079 (14)A. For ct-acetyl-2'-methoxy- a-(2-…
Number of citations: 25 scripts.iucr.org
A Whitaker - Zeitschrift für Kristallographie-Crystalline Materials, 1983 - degruyter.com
… exists as the hydrazone tautomer and intramolecular hydrogen bonds keep the molecule approximately planar, although the distortion in it is greater than in CI Pigment Yellow 3. The …
Number of citations: 29 www.degruyter.com
P Ropret, SA Centeno, P Bukovec - Spectrochimica Acta Part A: Molecular …, 2008 - Elsevier
… Two monoazo pigments, Pigment Yellow 1 and Pigment Yellow 3, a benzimidazolone, Pigment Yellow 154 and a phthalocynanine, Pigment Green 7, were identified in sample cross-…
Number of citations: 112 www.sciencedirect.com
W Vetter, M Schreiner - Sci, 2011 - researchgate.net
… It was possible to identify organic pigments PY 3 (Pigment Yellow 3) and PR 4 (Pigment Red 4) as well as calcite and PVAc (polyvinyl acetate). The identification of materials used for …
Number of citations: 54 www.researchgate.net
A Ciccola, M Guiso, F Domenici, F Sciubba… - Polymer Degradation and …, 2017 - Elsevier
… The same considerations can be done when the binder is mixed with Pigment Yellow 3. When Pigment Yellow 74 is mixed with the binder, formation of some degradation bands is …
Number of citations: 31 www.sciencedirect.com
SJ Chapman, A Whitaker - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
… Yellow 1 (Hansa Yellow G) CI Yellow 3 (Hansa Yellow 10G), CI Pigment Yellow 4, CI Pigment Red 2 as well as for a monobromo and a dibromo analogue of CI Pigment Yellow 3 (…
Number of citations: 10 scripts.iucr.org
A Whitaker - Zeitschrift für Kristallographie-Crystalline Materials, 1984 - degruyter.com
… aceto-anilide pigments have been reported: CI Pigment Yellow 3 (CI No 11710) (Whitaker, … The crystal structure of CI Pigment Yellow 3, a-(l-hydroxyethylidene)-2-chloroacetanilide-a-…
Number of citations: 21 www.degruyter.com

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